molecular formula C7H7ClN4 B13128525 s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- CAS No. 28593-26-2

s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-

Cat. No.: B13128525
CAS No.: 28593-26-2
M. Wt: 182.61 g/mol
InChI Key: JJVDQWUJQPZRGP-UHFFFAOYSA-N
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Description

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that belongs to the class of triazolopyridazines This compound is characterized by its fused triazole and pyridazine rings, with a chlorine atom at the 6th position and methyl groups at the 3rd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3,6-dichloropyridazine hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional rings through cyclization with other reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups at the 3rd and 7th positions.

    3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom at the 6th position.

    6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Contains amino and nitro groups instead of chlorine and methyl groups.

Uniqueness

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.

Biological Activity

s-Triazolo[4,3-b]pyridazine, particularly the derivative 6-chloro-3,7-dimethyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound 6-chloro-3,7-dimethyl-s-triazolo[4,3-b]pyridazine features a triazole ring fused with a pyridazine moiety. The presence of chlorine and methyl groups enhances its chemical reactivity and biological potential.

Property Details
Molecular Formula C₈H₈ClN₅
Molecular Weight 199.63 g/mol
Structural Features Triazole ring fused to pyridazine

Anticancer Properties

Numerous studies have highlighted the anticancer potential of s-triazolo[4,3-b]pyridazines. For instance, a series of derivatives exhibited moderate to potent antiproliferative activity against various cancer cell lines. One notable study found that a compound similar to 6-chloro-3,7-dimethyl-s-triazolo[4,3-b]pyridazine demonstrated an IC50 value of 0.008 μM against A549 lung adenocarcinoma cells, indicating strong efficacy in inhibiting tumor cell growth .

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets involved in cell proliferation and survival:

  • Tubulin Inhibition : It has been shown that triazolo[4,3-b]pyridazines can disrupt tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating metabolic pathways critical for cancer cell survival.

Case Studies

  • Study on Antiproliferative Activity : A comprehensive evaluation of 21 synthesized triazolo[4,3-b]pyridazine derivatives revealed that several compounds significantly inhibited cell proliferation in gastric adenocarcinoma (SGC-7901) and fibrosarcoma (HT-1080) models. The most effective compound exhibited an IC50 of 0.014 μM against SGC-7901 cells .
  • Inhibition of Tankyrases : A recent study focused on selective inhibitors of tankyrases (TNKS), where derivatives of 6-chloro-3,7-dimethyl-s-triazolo[4,3-b]pyridazine were synthesized and characterized as potent pharmacological tools with low nanomolar activity .

Pharmacological Applications

The diverse biological activities of s-triazolo[4,3-b]pyridazine derivatives suggest several therapeutic applications:

  • Anticancer Agents : Due to their ability to inhibit tubulin polymerization and induce cell cycle arrest.
  • Bronchodilators : Certain derivatives have shown pharmacological activity as bronchodilators with low toxicity profiles .
  • Antimicrobial Agents : Ongoing research indicates potential effectiveness against various pathogens, including Cryptosporidium parvum, with promising EC50 values suggesting significant antimicrobial properties .

Properties

CAS No.

28593-26-2

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-3-6-10-9-5(2)12(6)11-7(4)8/h3H,1-2H3

InChI Key

JJVDQWUJQPZRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2N=C1Cl)C

Origin of Product

United States

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